2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. This compound is of interest in various fields including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-pentafluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 2,3,4,5,6-pentafluoro-N-[3-fluorophenyl]benzamide
- 2,3,4,5,6-pentafluorobenzamide
Uniqueness
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both pentafluorobenzamide and trifluoromethylphenyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F8NO/c15-8-7(9(16)11(18)12(19)10(8)17)13(24)23-6-3-1-2-5(4-6)14(20,21)22/h1-4H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXDOMAAJKUHBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F8NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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